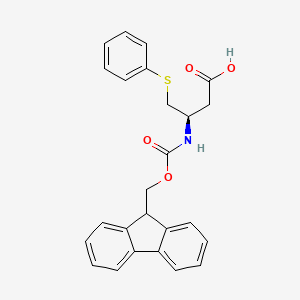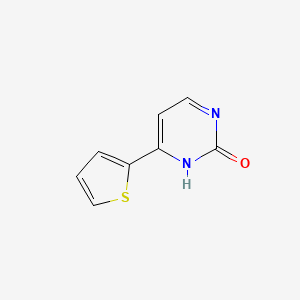![molecular formula C7H7BN2O2 B571847 Ácido (1H-pirrolo[3,2-b]piridin-6-il)borónico CAS No. 1253911-17-9](/img/structure/B571847.png)
Ácido (1H-pirrolo[3,2-b]piridin-6-il)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is a heterocyclic compound that features a boronic acid functional group attached to a pyrrolo[3,2-b]pyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
Target of Action
The primary targets of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid interacts with FGFRs, inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid with FGFRs affects the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that one of the derivatives of this compound, referred to as “compound 4h”, has a low molecular weight, which would be beneficial to its bioavailability and subsequent optimization .
Result of Action
The action of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action, efficacy, and stability of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid can be influenced by various environmental factorsFor instance, it is recommended that this compound be stored in an inert atmosphere at 2-8°C .
Análisis Bioquímico
Biochemical Properties
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid involves its interaction with FGFRs. Upon binding, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through various methods, such as cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via borylation reactions, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid may involve large-scale borylation processes, optimized for high yield and purity. These processes typically employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Types of Reactions:
Oxidation: (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolo[3,2-b]pyridine derivatives.
Comparación Con Compuestos Similares
(1H-Pyrrolo[2,3-b]pyridine): Another heterocyclic compound with a similar core structure but different substitution patterns.
(1H-Pyrazolo[3,4-b]pyridine): A related compound with a pyrazole ring fused to a pyridine ring.
Uniqueness: (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and makes it a valuable intermediate in cross-coupling reactions. Its ability to form reversible covalent bonds with biological targets also distinguishes it from other similar compounds, enhancing its potential in drug discovery and development.
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRZVSHODUJUIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CN2)N=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737399 |
Source


|
| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253911-17-9 |
Source


|
| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)
![[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B571768.png)


![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)







